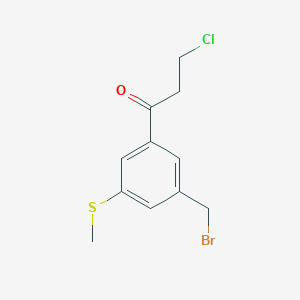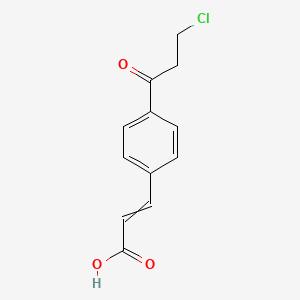![molecular formula C6H3ClIN3 B14069535 4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine](/img/structure/B14069535.png)
4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine is a heterocyclic compound with the molecular formula C6H3ClIN3. It is characterized by the presence of both chlorine and iodine atoms attached to a pyrrolo[1,2-F][1,2,4]triazine ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with suitable halogenating agents. For instance, the reaction of 4-chloropyrrole with iodine in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve scalable methodologies that ensure high yield and purity. Continuous feeding of reagents and careful monitoring of reaction conditions, such as temperature and pH, are crucial to minimize side reactions and maximize product formation .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with azide can yield 4-chloro-6-azidopyrrolo[1,2-F][1,2,4]triazine .
Applications De Recherche Scientifique
4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of antiviral and anticancer agents.
Material Science: The compound is used in the development of novel materials with unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-6-bromopyrrolo[1,2-F][1,2,4]triazine
- 4-Chloro-6-fluoropyrrolo[1,2-F][1,2,4]triazine
- 4-Chloro-6-methylpyrrolo[1,2-F][1,2,4]triazine
Uniqueness
4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties compared to its analogs. The iodine atom, in particular, can participate in unique substitution reactions that are not possible with other halogens .
Propriétés
Formule moléculaire |
C6H3ClIN3 |
|---|---|
Poids moléculaire |
279.46 g/mol |
Nom IUPAC |
4-chloro-6-iodopyrrolo[1,2-a][1,3,5]triazine |
InChI |
InChI=1S/C6H3ClIN3/c7-6-10-3-9-5-2-1-4(8)11(5)6/h1-3H |
Clé InChI |
CDIOGOODBXFLDS-UHFFFAOYSA-N |
SMILES canonique |
C1=C2N=CN=C(N2C(=C1)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethan-1-amine hydrochloride](/img/structure/B14069458.png)
![2,5-Dioxopyrrolidin-1-yl 3-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)propanoate](/img/structure/B14069465.png)




![[(4-Ethoxyphenyl)methylideneamino]urea](/img/structure/B14069492.png)

![5-Bromo-2-[1-(hydroxyimino)ethyl]phenol](/img/structure/B14069510.png)




